Calystegine B2

Overview

Description

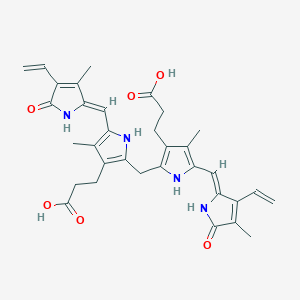

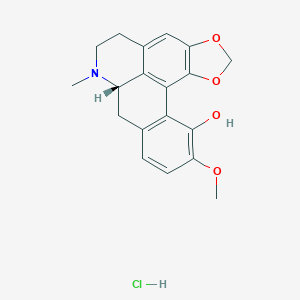

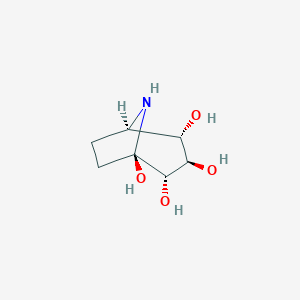

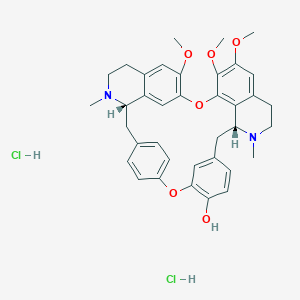

Calystegine B2 is a type of tropane alkaloid . Tropane alkaloids are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .

Synthesis Analysis

The synthesis of Calystegine B2 involves a key step in which cycloheptanone is constructed via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide . This aldehyde is obtained by the Stork olefination of another aldehyde, which is derived from carbohydrate starting materials .Molecular Structure Analysis

The molecular structure of Calystegine B2 is C7H13NO4 . It belongs to the class of organic compounds known as tropane alkaloids .Chemical Reactions Analysis

The key step in the synthesis of Calystegine B2 and its C-2 epimer calystegine B3 is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .Physical And Chemical Properties Analysis

Calystegine B2 has a molecular weight of 175.18 g/mol and a chemical formula of C7H13NO4 .Scientific Research Applications

Biological Activities and Structure-Function Relationships

Calystegine B2, a polyhydroxy nortropane alkaloid, exhibits diverse biological activities. Research demonstrates its role in rhizosphere ecology, serving as a nutritional source for soil microorganisms and acting as a glycosidase inhibitor. Its biological activities, including catabolism by Rhizobium meliloti, glycosidase inhibition, and allelopathic activities, are strongly linked to its chemical structure and stereochemistry (Goldmann et al., 1996).

Effects on Mammalian Liver Glycosidases

Calystegine B2 has been identified in various edible fruits and vegetables and is a significant inhibitor of mammalian liver glycosidases. Its presence in common foods like potatoes and eggplants, and its strong inhibition of glycosidases, highlights potential implications for human health, particularly in the consumption of large amounts of these plants (Asano et al., 1997).

Inhibition of Human Intestinal α-Glucosidases

Calystegine B2, extracted from potatoes, has been shown to inhibit human intestinal α-glucosidases, enzymes critical for carbohydrate degradation. This inhibition suggests a potential role in diabetes treatment, as inhibiting these enzymes can help manage blood glucose levels after carbohydrate-rich meals (Jocković et al., 2013).

Pharmacological Chaperone Effects for Gaucher's Disease

Calystegine B2 acts as a competitive inhibitor of human lysosomal β-glucocerebrosidase, relevant in the context of Gaucher's disease. Molecular docking studies reveal its binding orientation and interactions with the enzyme, offering insights into potential therapeutic applications (Kato et al., 2014).

Edema Inhibition and Antioxidant Properties

Calystegine B2, found in Hyoscyamus albus extracts, has demonstrated in vivo anti-inflammatory and antioxidant activities. This finding supports the traditional use of these plant extracts in various medicinal applications (Bourebaba et al., 2016).

Glycosidase Inhibitory Activities

Calystegine B2, isolated from plants like Physalis alkekengi, shows potent glycosidase inhibitory activities. These activities are essential in understanding the biological role of calystegines and their potential therapeutic applications (Asano et al., 1995).

Role in Carbohydrate Metabolism in Potatoes

Studies on genetically engineered potatoes with altered carbohydrate metabolism revealed that calystegine B2 levels responded to these genetic modifications. This finding suggests a relationship between calystegine biosynthesis and carbohydrate availability in plants (Richter et al., 2007).

Safety And Hazards

Future Directions

Calystegines have been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . They reduce oxidative/ER stress, inflammation, and promote the AKT/PI3K/mTOR pathway . This suggests potential future directions for the use of Calystegine B2 in the treatment of conditions related to hyperglycaemia .

properties

IUPAC Name |

(1R,2S,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFBVZOJVHCEDO-IBISWUOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calystegine B2 | |

CAS RN |

127414-85-1 | |

| Record name | Calystegine B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127414-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B(2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calystegine B2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calystegine B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZN33KW88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Calystegine B2 interact with its target enzymes?

A1: Calystegine B2 acts as a potent competitive inhibitor of specific glycosidases, primarily α-galactosidase and β-glucosidase [, , , , ]. Its polyhydroxylated structure mimics the sugar moieties recognized by these enzymes, allowing it to bind to the active site and block substrate access [, ].

Q2: What is the molecular formula and weight of Calystegine B2?

A2: Calystegine B2 has the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol.

Q3: Is there any spectroscopic data available for Calystegine B2?

A4: While the provided research excerpts do not delve into specific spectroscopic details, various techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to characterize Calystegine B2 [, ]. These techniques provide valuable information regarding its structure, stereochemistry, and purity.

Q4: How does Calystegine B2 perform under various conditions?

A4: The provided excerpts do not offer specific information on Calystegine B2's performance under different conditions (temperature, pH, etc.). Further investigation into its stability profile is necessary to determine its suitability for various applications.

Q5: Does Calystegine B2 possess any catalytic properties?

A6: Calystegine B2 is primarily recognized as a glycosidase inhibitor, not a catalyst. Its structure mimics the transition state of glycosidic bond hydrolysis, allowing it to bind tightly to the enzyme active site and prevent catalysis [, ].

Q6: Have computational methods been employed to study Calystegine B2?

A7: Yes, molecular docking studies have been conducted to understand the binding interactions of Calystegine B2 with target enzymes like α-glucosidases []. These simulations provide insights into the molecular basis of its inhibitory activity. Further research using computational tools like quantitative structure-activity relationship (QSAR) modeling can help predict the activity of Calystegine B2 analogs and guide the development of more potent and selective inhibitors [].

Q7: How do modifications to the Calystegine B2 structure affect its activity and selectivity?

A8: Research indicates that even minor structural modifications significantly impact Calystegine B2's inhibitory profile. For instance, N-methylation enhances α-galactosidase inhibition but reduces activity towards other glycosidases, highlighting a shift in selectivity []. Introducing a hydroxyl group at the C6exo position, as seen in Calystegine B1 and C1, generally boosts inhibition of β-glucosidase and β-galactosidase while diminishing activity against α-galactosidase []. These findings underscore the importance of SAR studies in tailoring the properties of Calystegine B2 analogs for specific therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

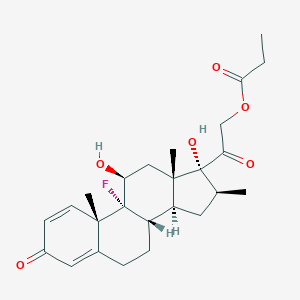

![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)